![molecular formula C51H96O6 B1241099 1,2-dihexadecanoyl-3-(9Z-hexadecenoyl)-sn-glycerol](/img/structure/B1241099.png)
1,2-dihexadecanoyl-3-(9Z-hexadecenoyl)-sn-glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-dipalmitoyl-3-palmitoleoyl-sn-glycerol is a triglyceride in which the acyl groups at positions 1 and 2 are specified as palmitoyl while that at position 3 is specified as palmitoleoyl. It derives from a hexadecanoic acid and a palmitoleic acid.
Scientific Research Applications
1. Modulation of Bilayer Fluidity and Stability
Research by Liu et al. (2013) demonstrates that lipid structures, including those similar to 1,2-dihexadecanoyl-3-(9Z-hexadecenoyl)-sn-glycerol, significantly influence the physical properties of lipid bilayers. This study highlights how the interplay of different lipid components affects bilayer fluidity, stability, and rigidity. Such insights are valuable for understanding cell membrane dynamics and for designing membrane-mimicking systems in research.
2. Role in Biomolecular Simulations
The work of Skaug et al. (2009) on Texas Red-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, a derivative of 1,2-dihexadecanoyl-3-(9Z-hexadecenoyl)-sn-glycerol, reveals its application in biomolecular simulations. This research aids in understanding how fluorescent labels, often used in lipid membrane studies, can alter membrane behavior, providing a valuable tool for membrane biophysics and biochemistry studies.
3. Enzymatic Conversion and Synthesis
The enzymatic behavior and synthesis of compounds related to 1,2-dihexadecanoyl-3-(9Z-hexadecenoyl)-sn-glycerol have been explored in studies like that by Heinz et al. (1979). These studies provide insights into the chemical and enzymatic pathways that can modify such lipid molecules, important for both understanding lipid biology and for synthesizing specific lipid derivatives for research and industrial applications.
4. Analysis of Phase Transition and Polymorphism
Research conducted by Kodali et al. (1984) and Kodali et al. (1990) on the synthesis and polymorphism of 1,2-dipalmitoyl-3-acyl-sn-glycerols, similar to 1,2-dihexadecanoyl-3-(9Z-hexadecenoyl)-sn-glycerol, offer vital information on the phase transition behavior and crystal packing of these lipids. Such studies are crucial for understanding the physical properties of lipids that influence their biological functions and potential industrial applications.
properties
Product Name |
1,2-dihexadecanoyl-3-(9Z-hexadecenoyl)-sn-glycerol |
---|---|
Molecular Formula |
C51H96O6 |
Molecular Weight |
805.3 g/mol |
IUPAC Name |
[(2R)-2-hexadecanoyloxy-3-[(Z)-hexadec-9-enoyl]oxypropyl] hexadecanoate |
InChI |
InChI=1S/C51H96O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h19,22,48H,4-18,20-21,23-47H2,1-3H3/b22-19-/t48-/m0/s1 |
InChI Key |
FEKLSEFRUGWUOS-DLOIZKPKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\CCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.